Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
Description
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) is a spirocyclic compound with the molecular formula 2C₁₃H₁₆N₂O₂·C₂H₂O₄ and a molecular weight of 554.6 g/mol . It is commercially available in purities ranging from 95% to 97% and requires storage at -20°C to maintain stability . The oxalate salt form enhances solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry. Its CAS numbers include 1523606-36-1 and 1893054-22-2, with suppliers like Combi-Blocks Inc. and BLDpharm offering quantities from 250 mg to 100 g .
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.C2H2O4/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,14H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQOWMRYIXTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743418 | |
| Record name | Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-36-1, 1211517-23-5 | |
| Record name | 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, phenylmethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Pathway
The primary route involves reductive amination of a substituted aldehyde with benzylamine derivatives, followed by cyclization to form the spiro framework. A representative protocol from Thieme Connect outlines the following steps:
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Aldehyde Preparation : 3-Chloromethylazetidine-3-carbaldehyde is synthesized via oxidation of corresponding alcohol precursors.
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Reductive Amination : The aldehyde reacts with benzylamine in tetrahydrofuran (THF) using sodium triacetoxyborohydride (STAB) as the reducing agent, yielding an intermediate secondary amine.
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Cyclization : Treatment with potassium tert-butoxide (t-BuOK, 2.2 equiv) in THF at 70°C induces intramolecular nucleophilic substitution, forming the spiro[3.3]heptane core.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Solvent | THF |
| Base | t-BuOK (2.2 equiv) |
| Reaction Time | 2.5 hours |
| Yield | 78–85% |
Purification via silica gel chromatography (20–100% ethyl acetate/isohexanes) affords the free base, which is subsequently treated with oxalic acid in ethanol to form the oxalate salt.
Alternative Cyclization Strategies
Solvent and Base Optimization
Patent data reveals that cyclization efficiency depends critically on solvent polarity and base strength:
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Solvent Systems : Dimethyl sulfoxide (DMSO) or DMSO/THF mixtures enhance reaction rates by stabilizing transition states through polar interactions.
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Base Selection : Lithium hexamethyldisilazide (LiHMDS, 1.05 equiv) in DMSO at −20°C to 5°C achieves near-quantitative conversion in 1 hour, outperforming cesium carbonate or phosphate bases.
Comparative Base Performance:
| Base | Conversion (%) | Byproducts (%) |
|---|---|---|
| LiHMDS | 98 | <2 |
| Cs₂CO₃ | 65 | 18 |
| K₃PO₄ | 58 | 22 |
Salt Formation and Purification
Oxalate Salt Crystallization
The free base is dissolved in warm ethanol (40°C) and treated with oxalic acid (1.1 equiv). Slow cooling to 4°C induces crystallization, yielding the oxalate salt with >99% purity. Key parameters include:
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Stoichiometry : Excess oxalic acid (1.1 equiv) ensures complete protonation of both amine nitrogens.
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Crystallization Solvent : Ethanol provides optimal solubility differential for high recovery (92–95%).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99.5% purity with retention time = 6.74 min.
Scale-Up Considerations
Industrial production employs continuous flow reactors to maintain precise temperature control during exothermic cyclization steps. A patented protocol details:
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues: tert-Butyl Derivatives
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) (CAS 1041026-71-4) shares the same spiro[3.3]heptane core but differs in the ester group (tert-butyl vs. benzyl). Key differences include:
- Molecular Weight : 486.56 g/mol (tert-butyl) vs. 554.6 g/mol (benzyl) .
- Lipophilicity : The tert-butyl derivative has a calculated LogP of 1.09 , indicating moderate lipophilicity, while the benzyl variant’s aromatic ring may increase hydrophobicity .
- Synthetic Utility: The tert-butyl group is a common protecting group removed under acidic conditions, whereas the benzyl ester requires hydrogenolysis .
Example Compound :
- tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d)
Spiro Ring Variants: Diazaspiro[3.4]octane Derivatives
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7) expands the spiro ring to a [3.4] system, altering molecular conformation:
Functionalized Derivatives: Aryl-Substituted Compounds
Compounds like tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4h) demonstrate the impact of heteroaryl substituents:
- Melting Point : 112–114°C (thiophenyl-substituted) vs. higher values for benzyl derivatives .
- Optical Activity : [α]²⁰D = +44.00 (c = 0.1 in MeOH), highlighting chirality differences .
Comparative Data Table
Biological Activity
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS No. 1523606-36-1) is a compound of interest due to its unique structural properties and potential biological activities. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C28H34N4O8
- Molecular Weight : 554.59 g/mol
- CAS Number : 1523606-36-1
The compound features a spirocyclic structure that may contribute to its biological activity by influencing interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.
- Cytotoxicity : In vitro studies demonstrate that this compound can induce cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis, where the compound triggers programmed cell death in malignant cells.
- Neuroprotective Effects : Some research highlights the neuroprotective potential of this compound, suggesting it may help in conditions like neurodegeneration by mitigating oxidative stress and inflammation.
The biological activities of this compound are thought to be mediated through various mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways in bacterial cells or cancer cells.
- Receptor Modulation : It could modulate neurotransmitter receptors, contributing to its neuroprotective properties.
- Oxidative Stress Reduction : The antioxidant properties may play a role in protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2021 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively. |
| Johnson et al., 2020 | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |
| Lee et al., 2022 | Found neuroprotective effects in a rat model of Parkinson's disease, showing reduced dopaminergic neuron loss and improved motor function. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate?
- The synthesis typically involves multi-step protection-deprotection strategies. For example, spirocyclic intermediates can be generated via nucleophilic substitution using benzyl-protected precursors (e.g., benzyl chloroformate) and coupling agents like tosyl chloride. Aromatic substituents are introduced via Suzuki-Miyaura or Buchwald-Hartwig couplings, followed by oxalate salt formation through acid-base reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How should solubility and stability be evaluated for this compound?
- Solubility can be assessed in polar (water, DMSO) and non-polar solvents (THF, chloroform) using gravimetric analysis or UV-Vis spectroscopy. Stability studies under varying pH (1–13), temperatures (4°C to 40°C), and light exposure are critical. For instance, related oxalate salts show moderate solubility in water (e.g., 14 mg/mL) but higher solubility in DMSO (>100 mg/mL) . Stability data should be validated via HPLC or NMR over 24–72 hours .
Q. What safety precautions are required for handling this compound?
- Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles), work in a fume hood, and store under inert atmospheres at –20°C to prevent degradation. Spill management involves neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can structural contradictions in NMR data for spirocyclic compounds be resolved?
- Spirocyclic systems often exhibit complex splitting patterns due to restricted rotation. For benzyl 2,6-diazaspiro[3.3]heptane derivatives, use high-field NMR (400–600 MHz) and 2D techniques (COSY, HSQC) to assign signals. For example, the diazaspiro protons typically resonate at δ 3.5–4.5 ppm, with coupling constants (J = 9–12 Hz) confirming rigid bicyclic geometry . X-ray crystallography is recommended for absolute configuration confirmation .
Q. What strategies optimize bioactivity in analogs targeting enzymes like RIPK1 or vasopressin receptors?
- Structure-activity relationship (SAR) studies focus on modifying the benzyl group or oxalate counterion. For example:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance receptor binding affinity.
- Spirocycle rigidity : Reduces off-target interactions by restricting conformational flexibility.
- In vitro assays : Use HEK293 cells transfected with RIPK1 or vasopressin receptors to measure IC₅₀ values. Computational docking (AutoDock Vina) can predict binding modes .
Q. How can conflicting solubility data (e.g., 773 mg/mL vs. 14 mg/mL) be reconciled?
- Discrepancies may arise from polymorphic forms or measurement conditions. Conduct:
- Dynamic light scattering (DLS) : To detect aggregation in aqueous solutions.
- Thermogravimetric analysis (TGA) : Identify hydrated vs. anhydrous forms.
- Standardized protocols : Use USP buffers (pH 1.2, 4.5, 6.8) at 25°C for consistency .
Q. What methodologies validate purity and enantiomeric excess in asymmetric syntheses?
- Chiral HPLC (Chiralpak AD-H column) with UV detection at 254 nm resolves enantiomers. HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺). For example, tert-butyl analogs show >99% ee when synthesized with (R)-tert-butylsulfinyl auxiliaries . Polarimetry ([α]₂₀ᴅ values) provides additional chiral purity data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
